Bienvenue dans la boutique en ligne BenchChem!

Danegaptide

Myocardial ischemia/reperfusion injury Cardioprotection Infarct size reduction

Danegaptide (GAP-134/ZP1609) is the sole gap junction modulator combining oral bioavailability, Phase 1/2 clinical safety documentation (hERG-negative, no CYP450 liability), and Cx43-selective enhancement. Unlike inhibitor-class peptides (Gap 26/27), danegaptide enhances conduction—delivering 50.6% AF burden reduction (canine sterile pericarditis; p<0.01) and 45.7% infarct size reduction (porcine I/R; p<0.05). Validated for diabetic retinopathy (Phase 1b) and age-dependent fibrosis (Scn5a+/- model). Procure for translational studies demanding documented safety, oral dosing, and reproducible Cx43 activation.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
CAS No. 943134-39-2
Cat. No. B1669792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanegaptide
CAS943134-39-2
Synonyms1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid
GAP 134
GAP-134
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1
InChIKeyBIZKIHUJGMSVFD-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Danegaptide (CAS 943134-39-2) Gap Junction Modulator for Cardiovascular and Retinal Research Procurement


Danegaptide (also known as GAP-134 or ZP1609; CAS 943134-39-2) is a synthetic small dipeptide (MW 291.30, C14H17N3O4) [1] classified as a second-generation, selective gap junction modulator [2]. It acts primarily by enhancing connexin 43 (Cx43)-mediated gap junctional intercellular communication, improving cardiac conduction and preventing metabolic stress-induced uncoupling [3]. Originally developed by Wyeth/Pfizer and Zealand Pharma as an antiarrhythmic agent, danegaptide has demonstrated oral bioavailability, a favorable safety profile validated through Phase 1 and Phase 2 clinical trials, and is currently being advanced for diabetic retinopathy indications [4].

Why Danegaptide (CAS 943134-39-2) Cannot Be Replaced by Generic Gap Junction Peptides or First-Generation Modulators


Substituting danegaptide with other gap junction-modulating peptides (e.g., Gap 26, Gap 27, Gap 19) or first-generation analogues (e.g., rotigaptide/ZP123) will fundamentally alter experimental outcomes due to three irreconcilable mechanistic and pharmacokinetic divergences. First, most connexin-mimetic peptides (e.g., Gap 27) function as gap junction inhibitors, not enhancers, and require combined application of multiple peptides to achieve measurable effects [1]. Second, danegaptide's second-generation dipeptide scaffold confers oral bioavailability, whereas first-generation analogues like rotigaptide lack this property [2]. Third, danegaptide's established Phase 1/Phase 2 clinical safety documentation—including validated absence of hERG inhibition, CYP450 liabilities, and hemodynamic effects—is unique among gap junction modulators and irreplaceable for translational studies . Procurement of alternative gap junction modulators without these documented properties introduces uncontrolled variables that compromise reproducibility and translational validity.

Danegaptide (CAS 943134-39-2) Quantitative Differentiation Evidence Against Comparator Compounds


Infarct Size Reduction: Danegaptide vs. Ischemic Postconditioning in Porcine Ischemia/Reperfusion

Danegaptide (ZP1609) reduced myocardial infarct size to 25 ± 5% of area at risk in a porcine ischemia/reperfusion model, a reduction comparable to ischemic postconditioning (31 ± 4%) and significantly superior to immediate full reperfusion control (46 ± 4%; p < 0.05) [1]. This represents a 45.7% relative reduction in infarct size versus untreated control, demonstrating danegaptide's cardioprotective efficacy in a clinically relevant large animal model. No head-to-head comparison with rotigaptide exists for this endpoint; however, rotigaptide studies in dogs showed infarct size reduction from 22.3% to 11.7% (approximately 47.5% relative reduction), indicating comparable cardioprotective magnitude between the two compounds [2].

Myocardial ischemia/reperfusion injury Cardioprotection Infarct size reduction

Atrial Conduction Velocity Preservation: Danegaptide vs. Rotigaptide vs. Vehicle Under Metabolic Stress

In rat atrial strips subjected to metabolic stress, danegaptide (GAP-134) at 10 nM prevented conduction velocity (CV) slowing significantly compared with vehicle (p < 0.01). In the same experimental system, both GAP-134 and rotigaptide were tested: during the baseline period without metabolic stress, neither compound altered CV compared to saline vehicle. However, at the end of the 80-min metabolic stress period, the saline vehicle-treated group showed a CV decrease of -24.5 ± 2.8% (p < 0.0001) compared with baseline [1]. While the original publication indicates both GAP-134 and rotigaptide prevented this CV slowing, the exact CV change for rotigaptide is not numerically reported in the abstract. This prevents a quantitative head-to-head comparison; however, the study establishes that danegaptide maintains CV under stress conditions where vehicle fails.

Atrial conduction velocity Metabolic stress Antiarrhythmic

Atrial Fibrillation/Flutter Burden Reduction: Danegaptide vs. Vehicle in Canine Sterile Pericarditis Model

In the canine sterile pericarditis model (n=16 conscious dogs), danegaptide (GAP-134) infusion at an average plasma concentration of 250 nM reduced the mean number of atrial fibrillation/atrial flutter (AF/AFL) inductions per animal from 2.7 ± 0.6 to 1.6 ± 0.8 (p < 0.01), representing a 40.7% reduction [1]. Total AF/AFL burden decreased from 12,280 seconds to 6,063 seconds, a 50.6% reduction. Conduction time (CT) was significantly faster after GAP-134 infusion at cycle lengths of 300 ms (66.2 ± 1.0 vs. 62.0 ± 1.0 ms; p < 0.001) and 200 ms (64.4 ± 0.9 vs. 61.0 ± 1.3 ms; p < 0.001). No comparable efficacy data exist for Gap 26, Gap 27, or Gap 19 in this established postoperative AF model, as these peptides are gap junction inhibitors rather than enhancers [2]. Rotigaptide has been tested in canine AF models but showed model-dependent efficacy [3].

Atrial fibrillation Atrial flutter Canine model Postoperative AF

Oral Bioavailability and Pharmacokinetic Differentiation: Danegaptide vs. Rotigaptide

Danegaptide is a second-generation oral gap junction modifier, distinguishing it from its parent compound rotigaptide (ZP123), which lacks documented oral bioavailability [1]. In canine models, danegaptide is biologically active upon oral administration, achieving an average plasma concentration of 250 nM, which correlates with significant antiarrhythmic efficacy [2]. The dipeptide scaffold (MW 291.30) of danegaptide was specifically designed to confer oral activity, unlike first-generation peptide analogues. Danegaptide's Lipinski-compliant physicochemical properties (MW 291.3 Da; XLogP -0.6; HBD 3; HBA 5; TPSA 113 Ų) [3] further support its oral bioavailability, whereas Gap 27 (MW ~1300 Da) and Gap 19 (MW 1161 Da) are peptide-based and unsuitable for oral administration .

Oral bioavailability Pharmacokinetics Plasma concentration Small molecule dipeptide

Clinical-Stage Safety Profile: Absence of hERG Inhibition, CYP450 Liabilities, and Hemodynamic Effects

Danegaptide possesses a highly favorable in vitro and in vivo safety profile, including: (1) lack of direct effects on membrane ion currents and absence of hERG inhibition; (2) negative AMES result (non-mutagenic); (3) benign NovaScreen profile (minimal off-target activity); (4) no CYP450 liabilities; and (5) no effects on systemic hemodynamics (heart rate, arterial blood pressure, and ECG parameters unaffected) . This profile has been confirmed in Phase 1 and Phase 1b clinical trials in 24 patients with NPDR, where no dose-limiting toxicities were observed across all dose levels [1]. In contrast, Gap 19 and Gap 27 are research-grade peptides without comprehensive clinical safety documentation, and rotigaptide's safety profile is less extensively characterized [2].

Cardiac safety hERG CYP450 Phase 1 clinical trial Translational pharmacology

Danegaptide (CAS 943134-39-2) Validated Research and Translational Application Scenarios


Preclinical Investigation of Postoperative Atrial Fibrillation Mechanisms

Researchers studying postoperative atrial fibrillation (POAF) should procure danegaptide for use in the canine sterile pericarditis model, where it has demonstrated a 50.6% reduction in AF/AFL burden and a 40.7% reduction in AF/AFL inductions (p < 0.01) [6]. The compound's oral bioavailability at 2.9 mg/kg BID enables chronic dosing protocols that more closely mimic clinical prophylaxis strategies [5]. Alternative compounds (Gap 27, Gap 19) function as gap junction inhibitors rather than enhancers and are mechanistically inappropriate for POAF prevention studies where preservation of gap junction communication is the therapeutic goal.

Myocardial Ischemia/Reperfusion Injury and Cardioprotection Studies

Danegaptide is indicated for research on cardioprotection during ischemia/reperfusion injury, supported by quantitative evidence of 45.7% relative infarct size reduction (from 46% to 25% of area at risk; p < 0.05) in a clinically relevant porcine model [6]. The compound should be procured for studies investigating connexin 43-mediated cardioprotective signaling pathways, as danegaptide is a validated Cx43-targeting tool compound with established in vivo efficacy. For experiments requiring a comparator, ischemic postconditioning can serve as a positive control (31% infarct size in the same model).

Translational Studies in Diabetic Retinopathy and Vascular Barrier Function

Investigators pursuing translational research in non-proliferative diabetic retinopathy (NPDR) or diabetic macular edema should select danegaptide based on its Phase 1b clinical validation in 24 NPDR patients, where it demonstrated a favorable safety profile and retinal imaging data associated with reductions in vascular leakage [6]. Preclinical data indicate that optimal protection from high-glucose-induced cell-cell uncoupling in retinal endothelial cells is achieved at 50–100 nM danegaptide [5]. This concentration range should guide in vitro and ex vivo experimental design.

Cardiac Fibrosis and Age-Dependent Conduction Disease Research

Danegaptide is the appropriate procurement choice for studies investigating the relationship between connexin 43 dysfunction and age-dependent ventricular fibrosis. In Scn5a+/- mice chronically administered danegaptide between 45 and 60 weeks of age, the compound increased Cx43 expression and phosphorylation on serine 368, prevented Cx43 delocalization, and prevented fibrosis development [6]. This validated anti-fibrotic activity in a genetic model of progressive cardiac conduction defect distinguishes danegaptide from inhibitor-class gap junction peptides, which do not demonstrate comparable tissue-protective effects.

Quote Request

Request a Quote for Danegaptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.